3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10487 involves the reaction of 3,4-dihydroxyphenylpropanoic acid with L-alanine methyl ester. The reaction is typically carried out under mild conditions to ensure the preservation of the functional groups. The product is then purified through crystallization to achieve a high level of purity (≥98%) .
Industrial Production Methods
Industrial production of CAY10487 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
CAY10487 undergoes several types of chemical reactions, including:
Oxidation: The compound exhibits antioxidant activity by inhibiting copper-mediated oxidation of low-density lipoprotein.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Copper ions are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of CAY10487, which retain the core structure but exhibit different functional properties .
Scientific Research Applications
CAY10487 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antioxidant mechanisms and reactions.
Biology: Investigated for its role in inhibiting the formation of atherosclerotic lesions.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations and products
Mechanism of Action
CAY10487 exerts its effects primarily through its antioxidant activity. It inhibits the oxidation of low-density lipoprotein by copper ions, thereby preventing the formation of atherosclerotic lesions. The compound targets oxidative stress pathways and reduces the aggregation of foam cells in the arterial wall .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: These compounds share a similar core structure and exhibit antioxidant properties.
Resveratrol: Another antioxidant compound with similar anti-atherogenic effects.
Hydroxycinnamic Acids: These compounds also possess antioxidant activities and are structurally related to CAY10487
Uniqueness
CAY10487 is unique in its specific inhibition of fatty streak lesion formation without significantly affecting plasma lipid profiles. This makes it a valuable compound for studying the mechanisms of atherosclerosis and developing potential therapeutic agents .
Properties
IUPAC Name |
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-JQTRYQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.